N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound notable for its unique structural features, which include moieties derived from benzodioxole, benzothiazole, and pyridine. The compound is classified as an amide due to the presence of a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 360.43 g/mol .
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves several key steps:
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be represented in various formats, including InChI and SMILES notation:
InChI=1S/C21H16N2O3S/c1-2-7-20-17(6-1)23-21(26-20)15-4-3-9-22-19(14)21-24-15-5-1-2-6-18(15)28This structure indicates a complex arrangement with multiple functional groups contributing to its chemical behavior .
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide can undergo various chemical transformations:
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is likely to depend on its specific application in biological systems. In medicinal chemistry contexts, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. This could involve conformational changes in target proteins or inhibition/activation of enzymatic pathways.
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide has several potential applications:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: